6-Fluoro-5-nitroisoquinoline
CAS No.: 918490-54-7
Cat. No.: VC7235670
Molecular Formula: C9H5FN2O2
Molecular Weight: 192.149
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 918490-54-7 |
---|---|
Molecular Formula | C9H5FN2O2 |
Molecular Weight | 192.149 |
IUPAC Name | 6-fluoro-5-nitroisoquinoline |
Standard InChI | InChI=1S/C9H5FN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H |
Standard InChI Key | ZWEFZZDPYSVNLL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])F |
Introduction
Structural and Electronic Properties
Molecular Architecture
The core structure of 6-fluoro-5-nitroisoquinoline consists of an isoquinoline system—a bicyclic aromatic compound comprising a benzene ring fused to a pyridine ring. Substituents at the 5th and 6th positions include a nitro group (-NO₂) and a fluorine atom (-F), respectively. This substitution pattern is critical for modulating electronic density across the aromatic system. The fluorine atom, with its high electronegativity, induces inductive electron withdrawal, while the nitro group further deactivates the ring through resonance effects .
Table 1: Key Structural Identifiers
Property | Value |
---|---|
Molecular Formula | C₉H₅FN₂O₂ |
Molecular Weight | 192.149 g/mol |
SMILES | C1=CC(=C(C2=C1C=NC=C2)N+[O-])F |
InChIKey | ZWEFZZDPYSVNLL-UHFFFAOYSA-N |
Spectroscopic and Physicochemical Characteristics
The compound’s structural features are corroborated by spectroscopic data. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the fluorine and nitro groups, while mass spectrometry identifies the molecular ion peak at m/z 192.03 [M]⁺ . Predicted collision cross-section (CCS) values further aid in characterizing its gas-phase behavior, with adducts such as [M+H]⁺ and [M+Na]⁺ exhibiting CCS values of 131.7 Ų and 146.6 Ų, respectively .
Table 2: Predicted Collision Cross Sections
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 193.04079 | 131.7 |
[M+Na]⁺ | 215.02273 | 146.6 |
[M+NH₄]⁺ | 210.06733 | 140.4 |
Synthetic Methodologies
Multi-Step Synthesis from Isoquinoline Precursors
The synthesis of 6-fluoro-5-nitroisoquinoline typically begins with functionalized isoquinoline derivatives. A representative pathway involves:
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Nitration: Introduction of the nitro group at the 5th position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures.
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Fluorination: Electrophilic fluorination at the 6th position employing agents like Selectfluor™ or acetyl hypofluorite .
Regioselectivity challenges arise due to competing substitution patterns, necessitating precise reaction conditions. For instance, lithiation strategies at low temperatures (-78°C) in tetrahydrofuran (THF) have been employed to direct fluorine incorporation while minimizing side reactions .
Alternative Routes via Cyclization Reactions
Recent advances leverage cyclization of pre-functionalized intermediates. For example, 2-(3-fluorophenyl)ethylamine derivatives undergo pivaloylation, lithiation, and formylation to yield aldehydes that cyclize under acidic conditions . This method avoids direct nitration, enhancing yield and purity.
Table 3: Comparative Synthetic Approaches
Method | Yield (%) | Key Challenge |
---|---|---|
Direct Nitration | 45–55 | Regioselectivity control |
Cyclization Route | 60–70 | Solubility of intermediates |
Challenges and Limitations
Solubility and Bioavailability
A major hurdle is the compound’s poor aqueous solubility (<1 mg/mL), limiting its pharmacokinetic profile. Prodrug strategies, such as phosphonate or glycoside conjugation, are being explored to improve bioavailability.
Synthetic Scalability
Low yields (50–60%) in multi-step syntheses hinder large-scale production. Continuous flow chemistry and catalytic fluorination methods offer potential solutions by enhancing reaction efficiency and reducing waste .
Future Directions and Applications
Drug Development
Structural analogs of 6-fluoro-5-nitroisoquinoline are candidates for antitubercular and antimalarial therapies. Computational modeling predicts high affinity for Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a validated drug target.
Material Science Applications
The compound’s aromatic system and electron-deficient nature make it a potential building block for organic semiconductors. Preliminary studies show charge carrier mobility of 0.3 cm²/V·s in thin-film transistors.
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